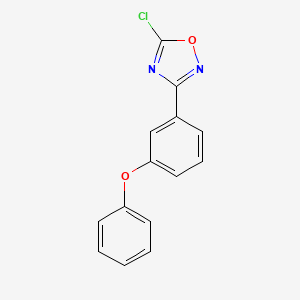

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVORXEAUVSBUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Phenoxybenzoic acid derivatives are commonly used as starting materials.

- The 5-chloro substituent is introduced on the oxadiazole ring or on the phenyl ring prior to cyclization.

- Amidoximes are prepared from nitriles or acyl hydrazides, which then undergo cyclization.

Stepwise Synthetic Route

A representative synthetic pathway adapted from related 1,2,4-oxadiazole syntheses is as follows:

This sequence yields the 5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole core structure.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of oxadiazole derivatives, including those with chloro and phenoxy substitutions. This method offers:

- Shorter reaction times (minutes vs. hours)

- Higher yields (up to 85-96%)

- Reduced energy consumption

- Avoidance of column chromatography purification

Typical procedure involves reacting acid hydrazides with appropriate amino acids or derivatives in phosphorus oxychloride under microwave irradiation at ~80-100 °C for 10-15 minutes, followed by recrystallization.

Green Chemistry and Alternative Methods

Recent advances emphasize environmentally friendly approaches:

- Visible light-induced oxidative cyclization using organophotoredox catalysts (e.g., eosin Y) in aerobic conditions to form 1,2,4-oxadiazoles.

- Mechanochemical synthesis (grinding or milling) to promote solvent-free or minimal solvent reactions, enhancing yields and reducing waste.

- Use of water or ethanol as solvents with surfactant catalysis (e.g., sodium dodecyl sulfate) for in situ cyclization of hydrazine carbodithioate salts.

- Electrochemical anodic cyclization methods that avoid chemical oxidants, providing clean and efficient synthesis routes.

Though these methods are reported for various oxadiazole derivatives, their adaptation for 5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole could improve sustainability and efficiency.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- The cyclization step to form the 1,2,4-oxadiazole ring is critical and often requires dehydrating agents like phosphorus pentoxide or phosphorus oxychloride.

- Microwave-assisted methods significantly reduce reaction time and improve yield, making them preferable for scale-up.

- Protecting groups such as acetyl or tert-butyldimethylsilyl (TBS) are used to prevent side reactions during coupling steps, especially when phenolic groups are present.

- Ullmann-type coupling reactions are employed to install phenoxy substituents on aromatic rings prior to oxadiazole formation, using copper catalysts and bases under inert atmosphere.

- Green catalysts such as cesium tungsto phosphoric acid salts facilitate aqueous-phase synthesis with easy catalyst recovery and high product purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemical Applications

Organic Synthesis

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole serves as a valuable building block in organic synthesis. Its oxadiazole structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules. The compound can act as a reagent in reactions involving electrophilic substitutions and nucleophilic attacks due to the electrophilic nature of the oxadiazole ring.

Reagent in Chemical Reactions

The compound is employed as a reagent in diverse chemical reactions, contributing to the development of new materials and chemicals. Its unique reactivity profile facilitates the formation of derivatives that may exhibit enhanced properties for specific applications.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole possesses notable antimicrobial and antifungal activities. These properties have been explored in the context of developing new therapeutic agents targeting microbial infections . The compound's structural characteristics contribute to its effectiveness against various pathogens.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of oxadiazoles can inhibit cancer cell growth across different types of cancer cell lines. For instance, compounds similar to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole have demonstrated significant antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Medicinal Chemistry

Drug Development

In medicinal chemistry, 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole is considered a lead compound for designing new drugs. Its biological activities make it a candidate for developing novel therapeutic agents aimed at treating infections and tumors . The compound's ability to interact with biological targets through non-covalent interactions enhances its potential as a drug candidate.

Mechanism of Action

The exact mechanism by which 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole exerts its effects is not fully understood; however, it is believed to involve interactions with enzymes or receptors that alter cellular processes. Studies suggest that these interactions may lead to changes in cell function and contribute to its biological efficacy .

Industrial Applications

Material Science

In industry, this compound is utilized in the production of advanced materials due to its chemical stability and reactivity. It serves as an intermediate in synthesizing other valuable chemicals used in various applications ranging from pharmaceuticals to polymers.

Mechanism of Action

The mechanism by which 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives

Key Observations:

- Substituent Position: Meta-substitution (e.g., 3-phenoxyphenyl) enhances π-π interactions in receptor binding compared to ortho- or para-substituted analogues .

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups improve thermal stability and metabolic resistance but reduce solubility .

- Hydrophilic Substituents : Methoxy groups (e.g., 3,5-dimethoxyphenyl) lower logP values, improving water solubility and anticholinesterase activity .

Pharmacological Activity Profiles

Antifungal and Nematicidal Activity

1,2,4-Oxadiazoles with amide side chains, such as 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, exhibit potent antifungal activity against Fusarium spp. (IC₅₀: 8–12 μM) and nematicidal effects on Meloidogyne incognita (mortality rate: 85–90% at 100 ppm). These activities correlate with succinate dehydrogenase (SDH) inhibition, a mechanism less prominent in the 3-phenoxyphenyl analogue .

Anticholinesterase Activity

1,2,4-Oxadiazoles substituted with methoxy or hydroxyl groups show strong acetylcholinesterase (AChE) inhibition (e.g., IC₅₀: 1.2 μM for 5-chloro-3-(3-hydroxy-4-methoxyphenyl)-1,2,4-oxadiazole). The 3-phenoxyphenyl derivative’s bulkier substituent may reduce AChE binding efficiency compared to smaller groups .

Antibacterial QSAR Insights

3D-QSAR studies reveal that hydrophilic substituents at the 5-position (e.g., pyridazine) enhance antibacterial activity against Staphylococcus aureus (MIC: 2–4 μg/mL). Conversely, hydrophobic groups (e.g., phenoxyphenyl) reduce activity, suggesting the target compound may be more suited for non-antibacterial applications .

Physicochemical and Stability Properties

- Thermal Stability: 1,2,4-Oxadiazoles with aromatic substituents (e.g., 3-phenoxyphenyl) exhibit higher thermal decomposition temperatures (Td: 220–250°C) than aliphatic analogues (Td: 180–200°C) .

- Hydrolytic Stability: The 3-phenoxyphenyl derivative is stable in aqueous media (pH 7.4, 24 h), whereas 5-(chloromethyl)-substituted analogues undergo slow hydrolysis to carboximidamides .

- Crystallinity: Halogenated derivatives (e.g., Cl, F) form stable monoclinic crystals, advantageous for formulation in solid dosages .

Biological Activity

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly in antimicrobial and anticancer applications, along with mechanisms of action and pharmacokinetics.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring substituted with a chloro and phenoxyphenyl group. Its structural characteristics suggest potential interactions with biological targets, influencing various cellular processes.

Antimicrobial Properties

Research indicates that 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole exhibits significant antimicrobial and antifungal properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting their growth.

Anticancer Activity

The anticancer potential of 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole has been evaluated in several studies:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of against ovarian cancer cell lines (OVXF 899) and against renal cancer cell lines (RXF 486) .

- Mechanism of Action : The precise mechanism remains under investigation; however, it is believed that the compound interacts with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. This interaction may lead to alterations in cell signaling pathways involved in proliferation and apoptosis .

Case Studies

A number of studies have highlighted the biological activity of oxadiazole derivatives, including 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole:

- Study on Anticancer Activity : A comprehensive evaluation involving a series of oxadiazole derivatives revealed that compounds similar to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole exhibited potent anticancer effects across multiple cell lines. Notably, derivatives showed inhibition percentages exceeding 90% against specific cancer types .

- Molecular Docking Studies : Molecular docking analyses have indicated strong binding affinities between the compound and key proteins involved in cancer progression. This suggests that structural modifications could enhance its efficacy as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole is influenced by factors such as solubility and stability. Its bioavailability is critical for therapeutic applications and is likely affected by transport proteins within biological systems .

Comparative Analysis

A comparison with other oxadiazole compounds illustrates the unique properties and potential advantages of 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole.

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole | 2.76 | Anticancer (OVXF 899) |

| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | 0.42 | Anticancer (CNS cancer) |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.65 | Anticancer (MCF7) |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization reactions using amidoximes and carboxylic acid derivatives. A common approach includes:

Precursor Preparation: React 3-phenoxyphenylamidoxime with 5-chloro-substituted acyl chlorides in a polar aprotic solvent (e.g., pyridine) under reflux .

Cyclization: Use microwave-assisted heating or conventional thermal conditions (80–120°C) to promote ring closure, reducing reaction time and improving yield .

Purification: Column chromatography with ethyl acetate/hexane gradients isolates the product. Monitor purity via TLC and confirm via melting point analysis .

Key Optimization: Adjust stoichiometry (1:1.2 ratio of amidoxime to acyl chloride) and use catalysts like DCC (dicyclohexylcarbodiimide) to enhance cyclization efficiency .

Basic: What spectroscopic and computational techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies substituent positions (e.g., phenoxy group integration at δ 6.8–7.5 ppm) and confirms oxadiazole ring formation via deshielded carbons at ~165–170 ppm .

- Infrared (IR) Spectroscopy: Detect C=N and C-O stretches (1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 313.05) .

- Computational Tools: Use Multiwfn for electron localization function (ELF) analysis to map charge distribution and aromaticity of the oxadiazole core .

Basic: How is the preliminary biological activity of this compound assessed in anticancer research?

Answer:

In Vitro Screening:

- Conduct MTT assays on cancer cell lines (e.g., T47D breast cancer) to measure IC₅₀ values. Compare with positive controls like doxorubicin .

- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase accumulation) .

Antimicrobial Testing:

- Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Answer:

Substituent Analysis:

- Replace the 3-phenoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity. For example, 3-(5-chloropyridin-2-yl) substitution improves apoptosis induction .

- Introduce hydrophilic groups (e.g., -OH) at the 5-position to improve solubility without compromising activity .

QSAR Modeling:

- Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity. Hydrophobic contours near the oxadiazole core are critical for target binding .

Advanced: What mechanistic insights exist for this compound’s apoptosis-inducing activity?

Answer:

- Target Identification: Photoaffinity labeling and pull-down assays identified TIP47 (IGF II receptor binding protein) as a molecular target. Binding disrupts nutrient transport, triggering caspase-3/7 activation .

- Pathway Analysis: Western blotting reveals downregulation of Bcl-2 and upregulation of Bax/Bak, confirming mitochondrial apoptosis pathways .

Advanced: How can computational methods predict reactivity and stability under varying conditions?

Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electrophilic reactivity. Lower gaps (~4 eV) correlate with higher reactivity in nucleophilic environments .

- Thermogravimetric Analysis (TGA): Simulate thermal decomposition (e.g., onset at 220°C) to guide storage conditions. Pair with DSC for exothermic/endothermic profiles .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Replicate Experiments: Confirm cell line-specific responses (e.g., inactivity in HT-29 colorectal cells vs. potency in T47D) using standardized protocols .

Meta-Analysis: Cross-reference CoMSIA hydrophobic contour maps to resolve discrepancies. For example, hydrophilic groups in inactive analogs (e.g., compound 9 ) may disrupt target binding .

Proteomic Profiling: Use LC-MS/MS to identify off-target interactions that explain variability .

Advanced: What protocols ensure safe handling and stability during long-term storage?

Answer:

- Storage: Keep in amber vials under argon at –20°C to prevent oxidation. Confirm stability via monthly HPLC checks (retention time ±0.1 min) .

- Decomposition Mitigation: Avoid aqueous buffers (pH >7) to prevent oxadiazole ring hydrolysis. Use DMSO for stock solutions (≤10 mM) and dilute in serum-containing media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.